Didemethylcitalopram

Description

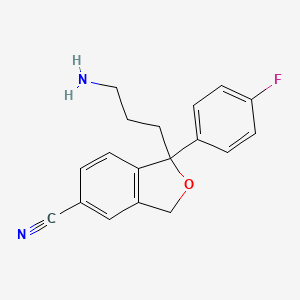

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKMUWCRLRPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978083 | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62498-69-5 | |

| Record name | Didesmethylcitalopram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylcitalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didesmethylcitalopram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDESMETHYLCITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9YVI4ZEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Didemethylcitalopram

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Didemethylcitalopram

This compound, also known as N,N-didesmethylcitalopram, is a primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1] Citalopram is administered as a racemic mixture, and its therapeutic effects are primarily attributed to the S-enantiomer, escitalopram.[2] The metabolic pathway involves the sequential N-demethylation of citalopram, first to desmethylcitalopram and then to this compound.[3] Understanding the synthesis and purification of this metabolite is crucial for various aspects of drug development, including metabolite profiling, toxicology studies, and the development of analytical standards for therapeutic drug monitoring.[4][5]

This guide will detail a robust and efficient synthetic route to this compound and provide comprehensive protocols for its purification to a high degree of purity, essential for pharmaceutical research.

Synthetic Strategy: The Demethylation of Citalopram

The most direct and commonly employed synthetic route to this compound involves the sequential demethylation of the parent drug, citalopram. This approach is advantageous as citalopram is a readily available starting material. The key transformation is the removal of the two methyl groups from the tertiary amine of the dimethylaminopropyl side chain.

A well-established and efficient method for N-demethylation is the use of 1-chloroethyl chloroformate, also known as ACE-Cl.[6][7] This reagent selectively reacts with the tertiary amine to form a carbamate intermediate, which is then cleaved to yield the secondary amine. For the synthesis of this compound, this process is carried out in a stepwise manner.

Overall Synthetic Workflow

The synthesis of this compound from citalopram can be conceptualized as a two-step process, followed by purification.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

PART 1: Synthesis of Desmethylcitalopram

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve citalopram (1 equivalent) in a suitable aprotic solvent such as dichloroethane.

-

Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 1.1 equivalents) dropwise to the solution at room temperature. The slight excess of ACE-Cl ensures complete conversion of the starting material.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Intermediate Cleavage: Dissolve the resulting crude carbamate intermediate in methanol and heat to reflux for 1-2 hours to effect cleavage.

-

Isolation: After cooling, remove the methanol under reduced pressure. The resulting crude desmethylcitalopram can be carried forward to the next step without extensive purification.

PART 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude desmethylcitalopram from the previous step in dichloroethane.

-

Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl, 1.1 equivalents) dropwise to the solution.

-

Reaction and Work-up: Follow the same reaction monitoring, work-up, and cleavage procedures as described in Part 1.

-

Final Product: After the final cleavage and solvent removal, the resulting crude this compound is obtained as an oil or a solid.

Purification Protocols: Achieving High Purity

The purity of a pharmaceutical compound is paramount, as impurities can affect its efficacy and safety profile.[8] For this compound, a multi-step purification strategy is recommended to remove unreacted starting materials, intermediates, and reaction byproducts.

Purification Strategy Overview

A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Caption: Purification workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is a powerful technique for isolating the target compound from a complex mixture with high resolution.[9][10]

Protocol:

-

Column: A C18 reverse-phase column is a suitable choice for this application.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is commonly used.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 240 nm) is employed to monitor the elution of the compound.

-

Fraction Collection: Fractions corresponding to the main peak of this compound are collected.

-

Purity Check: The purity of the collected fractions should be assessed using analytical HPLC.

| Parameter | Condition | Rationale |

| Column | C18, 5-10 µm particle size | Good retention and separation of moderately polar organic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Provides a polar base for the gradient and the acid improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic modifier for eluting the compound. |

| Gradient | 10-90% B over 30 minutes | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 20-50 mL/min (Preparative) | Appropriate for preparative scale separations. |

| Detection | UV at 240 nm | Wavelength of maximum absorbance for the citalopram chromophore. |

Crystallization

Crystallization is an effective final purification step to remove any remaining minor impurities and to obtain the product in a stable, solid form.[8][10]

Protocol:

-

Solvent Selection: The choice of solvent is critical. A solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. A common approach is to use a binary solvent system, such as ethanol/water or isopropanol/water.

-

Dissolution: Dissolve the purified this compound from HPLC in a minimal amount of the hot solvent.

-

Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purity Assessment

The purity of the final this compound product must be rigorously assessed to ensure it meets the required standards for its intended use.

-

Analytical HPLC: This is the primary method for determining purity.[4] A high-resolution analytical C18 column should be used with a suitable gradient to separate the main peak from any potential impurities. The purity is typically reported as the area percentage of the main peak.

-

Mass Spectrometry (MS): Confirms the identity of the synthesized compound by providing its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the this compound molecule.

Conclusion

The synthesis of this compound via the N-demethylation of citalopram using 1-chloroethyl chloroformate is a reliable and efficient method. Subsequent purification by a combination of preparative HPLC and crystallization can yield a product of high purity suitable for demanding research and development applications. The protocols and rationales provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this important metabolite, thereby facilitating further investigations into the pharmacology and toxicology of citalopram.

References

-

Improved synthesis of N-desmethylcitalopram and N,N-didesmethylcitalopram. RTI International.

-

Understanding Compound Purification Practices. Moravek.

-

Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. LinkedIn.

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today.

-

Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. LinkedIn.

-

Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. PubMed.

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.

-

Improved Syntheses of N-Desmethylcitalopram and N,N-Didesmethylcitalopram. ResearchGate.

-

Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed.

-

Desmethylcitalopram – Knowledge and References. Taylor & Francis.

-

Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.

-

Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. PubMed Central.

-

A Comparative Guide to Alternative Reagents for Citalopram Synthesis. Benchchem.

-

Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PubMed Central.

-

Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. National Institutes of Health.

-

Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. PubMed.

-

The Discovery of Citalopram and its Refinement to Escitalopram. ResearchGate.

-

Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications.

-

Preparation of pure citalopram. Google Patents.

-

Process for the preparation of escitalopram via desmethylcitalopram, optical resolution and methylation of the s-isomer. Google Patents.

-

Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC. ResearchGate.

-

Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. PubMed.

-

Pro-arrhythmic effect of escitalopram and citalopram at serum concentrations commonly observed in older patients. National Institutes of Health.

-

Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. National Institutes of Health.

-

Synthesis of [11C]citalopram and brain distribution studies in rats. INIS-IAEA.

-

Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. PubMed Central.

Sources

- 1. Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved synthesis of N-desmethylcitalopram and N,N-didesmethylcitalopram | RTI [rti.org]

- 7. researchgate.net [researchgate.net]

- 8. moravek.com [moravek.com]

- 9. jocpr.com [jocpr.com]

- 10. arborpharmchem.com [arborpharmchem.com]

An In-Depth Technical Guide to the In Vitro Characterization of Didemethylcitalopram

Introduction: Rationale for the Comprehensive In Vitro Profiling of Didemethylcitalopram

This compound is an active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram, and its active S-enantiomer, escitalopram.[1][2] Citalopram is metabolized in the liver to N-demethylcitalopram and subsequently to this compound.[3] While the parent compounds are well-characterized, a thorough understanding of the pharmacological and toxicological profile of major metabolites is critical for a complete safety and efficacy assessment. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend comprehensive drug-drug interaction (DDI) studies for metabolites, especially those that reach significant systemic concentrations.[4][5]

This technical guide provides a structured approach to the in vitro characterization of this compound, focusing on its interaction with the serotonin transporter (SERT), potential off-target effects, metabolic profile, and cardiotoxicity. The methodologies described herein are designed to provide a robust dataset for researchers, scientists, and drug development professionals to accurately assess the compound's properties.

Part 1: Primary Pharmacology - Elucidating the Interaction with the Serotonin Transporter (SERT)

The primary mechanism of action for citalopram and its active metabolites is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[6][7] Therefore, the initial and most critical step in characterizing this compound is to determine its affinity and functional potency at SERT.

SERT Binding Affinity

Scientific Rationale: Radioligand binding assays are a fundamental tool to quantify the affinity of a test compound for a specific receptor or transporter.[8] By competing with a radiolabeled ligand known to bind to SERT, the equilibrium dissociation constant (Ki) of this compound can be determined, providing a measure of its binding potency.

Experimental Protocol: SERT Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Utilize a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293 cells.

-

Culture cells to >90% confluency.

-

Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-Citalopram or [125I]-RTI-55), and varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

SERT Functional Inhibition

Scientific Rationale: While binding affinity indicates how well a compound binds to a target, a functional assay is necessary to determine its effect on the transporter's activity.[9] A serotonin reuptake inhibition assay directly measures the ability of this compound to block the transport of serotonin into cells.[10]

Experimental Protocol: [3H]-Serotonin Uptake Inhibition Assay

-

Cell Culture:

-

Use a suitable cell line endogenously or recombinantly expressing hSERT, such as JAR cells or hSERT-transfected HEK293 cells.[11]

-

Plate cells in a 24- or 96-well format and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Initiate serotonin uptake by adding [3H]-serotonin.

-

After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the percentage of serotonin uptake inhibition at each concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

| Parameter | Citalopram | Desmethylcitalopram | This compound |

| SERT Ki (nM) | ~1-5 | ~10-20 | >100 |

| SERT IC50 (nM) | ~5-15 | ~30-60 | >200 |

| Note: The values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally. |

Part 2: Selectivity and Off-Target Profiling

Scientific Rationale: To assess the potential for side effects, it is crucial to evaluate the selectivity of this compound for SERT over other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[13] Additionally, screening against a panel of receptors, ion channels, and enzymes can identify potential off-target interactions that may lead to adverse events.

Experimental Approach:

-

Transporter Selectivity: Conduct radioligand binding and functional uptake assays for NET and DAT using methodologies similar to those described for SERT.

-

Broad Receptor Screening: Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, Charles River) to assess binding to a wide range of targets at a fixed concentration (typically 1-10 µM).

-

Follow-up Dose-Response: For any significant "hits" (>50% inhibition) from the broad screen, perform follow-up concentration-response experiments to determine the IC50 or Ki.

Part 3: Metabolic Profiling and Drug-Drug Interaction Potential

Scientific Rationale: Citalopram is metabolized by several cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and CYP2D6.[14][15] The formation of this compound from desmethylcitalopram is primarily mediated by CYP2D6.[15] It is important to determine if this compound itself can inhibit or induce these enzymes, as this could lead to drug-drug interactions (DDIs).[16][17]

CYP Inhibition

Experimental Protocol: In Vitro CYP Inhibition Assay

-

System: Use human liver microsomes or recombinant human CYP enzymes.

-

Probe Substrates: Select specific probe substrates for each major CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, S-mephenytoin for CYP2C19).

-

Assay:

-

Pre-incubate the enzyme source with varying concentrations of this compound.

-

Add the probe substrate and cofactors (NADPH).

-

After incubation, stop the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of this compound.

-

Determine the IC50 value.

-

CYP Induction

Experimental Protocol: In Vitro CYP Induction Assay

-

System: Use primary human hepatocytes in culture.

-

Treatment: Treat the hepatocytes with varying concentrations of this compound for 48-72 hours. Include a positive control inducer for each CYP isoform (e.g., rifampicin for CYP3A4).

-

Endpoint Measurement:

-

mRNA Analysis: Quantify the mRNA levels of CYP1A2, CYP2B6, and CYP3A4 using qRT-PCR.

-

Enzyme Activity: Measure the activity of the induced enzymes using probe substrates, as described in the inhibition assay.

-

-

Data Analysis:

-

Determine the fold-induction of mRNA or enzyme activity relative to a vehicle control.

-

Calculate the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).

-

Part 4: Cardiovascular Safety Assessment - hERG Channel Inhibition

Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a potentially fatal arrhythmia called Torsades de Pointes.[18] this compound has been suggested to have cardiotoxic effects.[19] Therefore, assessing its potential to inhibit the hERG channel is a critical safety evaluation.[20]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

System: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Electrophysiology:

-

Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).

-

Establish a whole-cell recording configuration.

-

Apply a specific voltage protocol to elicit and measure the hERG tail current.[21]

-

-

Drug Application:

-

Apply a vehicle control solution to establish a baseline current.

-

Sequentially apply increasing concentrations of this compound and measure the steady-state inhibition of the hERG current at each concentration.

-

-

Data Analysis:

-

Calculate the percentage of hERG current inhibition at each concentration.

-

Determine the IC50 value by fitting the data to a Hill equation.

-

| Parameter | This compound |

| hERG IC50 (µM) | To be determined |

| CYP2D6 Inhibition IC50 (µM) | To be determined |

| CYP3A4 Inhibition IC50 (µM) | To be determined |

| CYP2C19 Inhibition IC50 (µM) | To be determined |

| Note: The values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally. |

Conclusion

This technical guide outlines a comprehensive in vitro strategy for the characterization of this compound. By systematically evaluating its primary pharmacology, selectivity, metabolic DDI potential, and cardiovascular safety, a robust profile of this active metabolite can be established. These data are essential for understanding the overall pharmacological and safety profile of citalopram and escitalopram and for making informed decisions in a drug development context.

References

-

Pro-arrhythmic effect of escitalopram and citalopram at serum concentrations commonly observed in older patients. (2023). National Institutes of Health. [Link]

-

Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. (n.d.). PMC - NIH. [Link]

-

Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. (n.d.). PMC - NIH. [Link]

-

Desmethylcitalopram. (n.d.). Wikipedia. [Link]

-

Didesmethylcitalopram. (n.d.). Wikipedia. [Link]

-

Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. (n.d.). PubMed. [Link]

-

Cytochrome P450 Enzymes and Psychopharmacology. (n.d.). ACNP. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

-

PharmGKB summary: citalopram pharmacokinetics pathway. (n.d.). PMC - NIH. [Link]

-

M12 Drug Interaction Studies August 2024. (2024). FDA. [Link]

-

High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. (n.d.). PubMed. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC. [Link]

-

Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. (n.d.). PubMed. [Link]

-

Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes. (n.d.). Semantic Scholar. [Link]

-

ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). FDA. [Link]

-

ICH M12 Drug-Drug Interaction Studies Final Guidance. (2024). YouTube. [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. [Link]

-

hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (n.d.). NIH. [Link]

-

Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. (2025). ResearchGate. [Link]

-

Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. (n.d.). PubMed Central. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Drug-drug Interaction Studies for Regulatory Submission. (n.d.). Charles River Laboratories. [Link]

-

Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response. (n.d.). PubMed. [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. (2025). Dr.Oracle. [Link]

-

Sertraline. (n.d.). Wikipedia. [Link]

-

In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories. [Link]

-

Characterization of an allosteric citalopram-binding site at the serotonin transporter. (n.d.). PubMed. [Link]

-

The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. (2020). PMC. [Link]

-

Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]

- 2. Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M12 Drug Interaction Studies | FDA [fda.gov]

- 5. criver.com [criver.com]

- 6. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioivt.com [bioivt.com]

- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acnp.org [acnp.org]

- 17. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. Pro-arrhythmic effect of escitalopram and citalopram at serum concentrations commonly observed in older patients – a study based on a cohort of 19,742 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. fda.gov [fda.gov]

Didemethylcitalopram mechanism of action studies

An In-Depth Technical Guide to the Mechanism of Action of Didemethylcitalopram

Introduction

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder and other psychiatric conditions.[][2] Its therapeutic efficacy is primarily attributed to its ability to potentiate serotonergic neurotransmission by blocking the serotonin transporter (SERT).[][2] However, the pharmacological activity of citalopram is not solely defined by the parent compound. In the body, citalopram undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including desmethylcitalopram (DCT) and this compound (DDCT).[3][4] While often considered less potent than the parent drug, these metabolites are pharmacologically active and contribute to the overall clinical profile of citalopram.[5][6] This technical guide provides a comprehensive examination of the mechanism of action of this compound, offering researchers and drug development professionals a detailed understanding of its molecular interactions and functional effects.

The Metabolic Journey: From Citalopram to this compound

Citalopram is metabolized in a sequential two-step N-demethylation process. The initial step involves the conversion of citalopram to its primary active metabolite, desmethylcitalopram (DCT). This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[7][8][9] Subsequently, desmethylcitalopram is further demethylated to form this compound (DDCT). This second demethylation step is exclusively catalyzed by CYP2D6.[4][7][8] In human plasma, at steady state, the concentrations of DCT and DDCT are approximately half and one-tenth that of the parent drug, respectively.[3]

Caption: Metabolic pathway of citalopram to its demethylated metabolites.

Primary Mechanism of Action: Inhibition of the Serotonin Transporter (SERT)

The principal mechanism of action for citalopram and its metabolites is the inhibition of the serotonin transporter (SERT), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[10] SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating serotonergic signaling.[10] By blocking this transporter, this compound, like its precursors, increases the concentration and prolongs the residence time of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors.

While direct binding affinity (Ki) values for this compound are not as extensively reported as for citalopram and desmethylcitalopram, in vitro studies have consistently shown that the metabolites are less potent inhibitors of serotonin reuptake than the parent compound.[3] Citalopram is at least 8 times more potent than its metabolites in this regard, suggesting that this compound's contribution to the overall antidepressant effect is likely modest compared to citalopram itself.[3] Nevertheless, both desmethylcitalopram and this compound are recognized as active metabolites that function as selective serotonin reuptake inhibitors.[5][6]

Selectivity Profile: A Focus on Serotonin

A defining characteristic of citalopram and its metabolites is their high selectivity for the serotonin transporter over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[11] This selectivity is crucial for minimizing the side effects associated with the inhibition of other neurotransmitter systems. Studies have shown that citalopram has minimal effects on norepinephrine and dopamine neuronal reuptake.[][11] The metabolites, including desmethylcitalopram, are also reported to be potent 5-HT-uptake inhibitors with no effect on noradrenaline uptake.[11] While specific quantitative data for this compound's affinity for NET and DAT are scarce, the pharmacological profile of the citalopram family suggests that it retains this high selectivity for SERT.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| S-Citalopram (Escitalopram) | 0.8–1.1 | 7,800 | 27,400 |

| R-Citalopram | ~136 | ~1,516 | - |

| Desmethylcitalopram | Similar to Citalopram | ~500-fold lower than SERT | - |

| This compound | Less potent than Citalopram | Presumed high | Presumed high |

| Note: This table is compiled from various sources and represents approximate values. Direct comparative studies for all compounds under identical conditions are limited. Data for escitalopram from[12], R-citalopram from[13], and desmethylcitalopram from[14]. |

Secondary and Off-Target Considerations

Beyond its primary action at the SERT orthosteric binding site, the interaction of citalopram and its analogs with an allosteric site on the transporter has been a subject of research.[15][16] This low-affinity allosteric site can modulate the binding of ligands to the high-affinity primary site.[17][18] The clinical significance of this allosteric modulation by citalopram's metabolites is still under investigation.

Concerns have been raised about the potential cardiotoxicity of citalopram, specifically QTc interval prolongation.[19] Initially, it was thought that the metabolites might be significant contributors to this effect. However, more recent studies suggest that the parent compounds, citalopram and escitalopram, are primarily responsible for the pro-arrhythmic potential, with their metabolites appearing less cardiotoxic at clinically relevant concentrations.[19][20]

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of compounds like this compound, specific in vitro assays are indispensable. Below are detailed protocols for two fundamental experimental workflows.

Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the binding affinity of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to SERT.

Materials:

-

Cell membranes prepared from cells expressing human SERT (e.g., HEK293-hSERT cells)

-

[³H]-Citalopram or another suitable SERT-specific radioligand

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Paroxetine)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and liquid scintillation counter

-

Harvester

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [³H]-Citalopram (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Non-specific binding control, [³H]-Citalopram, and cell membranes.

-

Competition Binding: Dilutions of the test compound, [³H]-Citalopram, and cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Sources

- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DailyMed - CITALOPRAM solution [dailymed.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 6. Didesmethylcitalopram - Wikipedia [en.wikipedia.org]

- 7. ClinPGx [clinpgx.org]

- 8. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Escitalopram - Wikipedia [en.wikipedia.org]

- 13. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High- and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pro-arrhythmic effect of escitalopram and citalopram at serum concentrations commonly observed in older patients – a study based on a cohort of 19,742 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Introduction: The Significance of Metabolite Pharmacokinetics in Drug Development

An In-depth Technical Guide to the Pharmacokinetics of Didemethylcitalopram in Animal Models

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant that undergoes extensive metabolism in the body.[1][2] Its metabolic pathway yields several derivatives, including the secondary amine metabolite, this compound (DDCIT). Understanding the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of such metabolites is paramount in drug development. Metabolite PK profiles can significantly influence the overall safety and efficacy of the parent drug, as metabolites may possess their own pharmacological activity or toxicity.

This is particularly relevant for DDCIT, as significant species differences in its formation and accumulation have been observed, with notable toxicological implications in some animal models.[3][4] For instance, Beagle dogs exhibit considerably higher plasma concentrations of DDCIT compared to humans, leading to severe convulsive attacks, which underscores the critical need for thorough pharmacokinetic characterization in preclinical species.

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models. It is designed to offer researchers and drug development professionals both the foundational knowledge and the practical, field-proven methodologies required to design, execute, and interpret preclinical PK studies for this important metabolite. We will delve into the causality behind experimental choices, present detailed protocols, and summarize key data to facilitate a deeper understanding of DDCIT's disposition in vivo.

Part 1: The Metabolic Journey from Citalopram to this compound

The biotransformation of citalopram is a multi-step process primarily occurring in the liver. Citalopram is first N-demethylated to form desmethylcitalopram (DCIT). This reaction is catalyzed mainly by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4, with a minor contribution from CYP2D6 in humans.[4][5] Subsequently, DCIT undergoes a second N-demethylation, mediated predominantly by CYP2D6, to form the final metabolite, this compound (DDCIT).[5]

Caption: Metabolic pathway of citalopram to this compound.

A critical aspect for preclinical safety assessment is the pronounced species difference in this metabolic pathway. In Beagle dogs, the CYP2D6 analogue, CYP2D15, is highly efficient in catalyzing both demethylation steps, leading to a much higher formation rate and accumulation of DDCIT compared to humans.[3][6] In rats, while CYP enzymes are involved, studies also point to the role of monoamine oxidases (MAO) in the metabolism of citalopram and its demethylated metabolites within the brain.[7] These enzymatic differences are the primary cause for the varied pharmacokinetic profiles and toxicological responses observed across species.

Part 2: Pharmacokinetic Profiles of this compound in Preclinical Species

The disposition of DDCIT varies significantly among animal models. This section synthesizes the available data for the most commonly used species in preclinical drug development.

Canine Model (Beagle)

The dog is a crucial model for toxicology, and in the case of citalopram, it revealed the potential for DDCIT-mediated toxicity.

-

Absorption and Metabolism: Following oral administration of citalopram, DDCIT is formed at a considerably higher rate in dogs than in humans.[3] This leads to plasma concentrations that can exceed 1000 nM, a level associated with QT interval prolongation and arrhythmia.[3][4]

-

Elimination: The elimination half-life of DDCIT in dogs is notably long, further contributing to its accumulation.

Rodent Models (Rat and Mouse)

Rats are the standard model for most non-clinical ADME and PK studies due to their well-characterized physiology and the ethical and practical advantages they offer.[8]

-

Distribution: Following chronic administration of citalopram to rats, DDCIT is found in both serum and the brain. The concentration of DDCIT in serum and brain parenchyma is approximately 30% that of the parent compound, citalopram, under typical dosing conditions.[9] However, at higher, toxic doses, serum DDCIT levels can become equivalent to those of citalopram.[10]

-

Metabolism and Elimination: A population PK model developed for rats indicates that citalopram exhibits complex and highly non-linear pharmacokinetics.[11] While this model focused on the primary metabolite, DCIT, it highlights the intricate absorption and metabolism processes. The clearance of metabolites in rats can be described using Michaelis-Menten kinetics, suggesting saturable processes.[11]

-

Mouse Models: While mice are used extensively for pharmacodynamic and behavioral studies of antidepressants[12][13], detailed pharmacokinetic data specifically for DDCIT are less common in the literature. However, it is established that citalopram administration increases serotonin levels in the mouse hippocampus, an effect to which DDCIT may contribute.[13]

Summary of Key Pharmacokinetic Observations

| Parameter | Dog (Beagle) | Rat (Sprague-Dawley/Wistar) |

| DDCIT Formation | High, via CYP2D15[3][6] | Moderate[9] |

| Relative Serum Conc. | Can be significantly higher than parent drug[3] | ~30% of parent drug (standard dose)[9] |

| Elimination Half-Life (T½) | ~27.8 hours[3][4] | Not explicitly reported, but metabolite clearance is saturable[11] |

| Key Toxicological Finding | Convulsions, cardiac arrhythmia[3][14] | Behavioral changes at high doses[10] |

Part 3: A Practical Guide to Designing a Rodent PK Study for this compound

Executing a well-designed pharmacokinetic study is essential for generating reliable data. This section provides a self-validating, step-by-step protocol for a typical rodent PK study, emphasizing the causality behind each procedural choice.

Experimental Workflow Overview

Caption: Standard workflow for a preclinical pharmacokinetic study.

Step-by-Step Experimental Protocol

1. Animal Model Selection and Acclimatization

-

Protocol: Use male Sprague-Dawley rats (250-300g). House animals in controlled conditions (12-hour light/dark cycle, 22±2°C, controlled humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Causality: The Sprague-Dawley rat is a widely accepted model for toxicology and PK studies, ensuring comparability with a vast body of historical data.[8][11] Acclimatization minimizes stress-related physiological changes that could alter drug metabolism and disposition.

2. Formulation and Dosing

-

Protocol: Prepare a formulation of racemic citalopram hydrobromide in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose of 10 mg/kg via oral gavage (PO).

-

Causality: Oral gavage mimics the clinical route of administration for citalopram. The 10 mg/kg dose in rats is a standard preclinical dose used in multiple studies and is known to produce measurable levels of both parent drug and metabolites without inducing acute toxicity.[9][11]

3. Sample Collection

-

Blood Sampling:

-

Protocol: Collect sparse blood samples (~150 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose). Use a rotating sampling design where each animal is sampled no more than 3-4 times to minimize blood loss and stress. Centrifuge blood at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma. Store plasma at -80°C until analysis.

-

Causality: A sparse sampling design allows for the characterization of the full PK profile while adhering to ethical guidelines on animal welfare and blood collection volumes. The chosen time points are designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.

-

-

Excreta Collection (for Mass Balance):

-

Protocol: House a separate cohort of animals in metabolic cages that allow for the separate collection of urine and feces. Collect excreta over 72 hours post-dose.

-

Causality: Mass balance studies are critical for determining the routes and rates of excretion, providing a complete picture of the drug's fate.[15][16] This is often a regulatory requirement.

-

-

Terminal Tissue Collection:

-

Protocol: At the final time point (e.g., 48 hours), euthanize animals via an approved method. Immediately perfuse with saline and harvest tissues of interest (e.g., brain, liver). Blot tissues dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.

-

Causality: Tissue analysis provides crucial information on drug distribution and potential accumulation in target organs (brain) or organs of metabolism/toxicity (liver).[9][17]

-

Part 4: Bioanalytical Workflow for DDCIT Quantification

Accurate quantification of DDCIT in biological matrices is the cornerstone of any PK study. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a robust and sensitive method for this purpose.[18][19]

Bioanalytical Workflow Diagram

Caption: Bioanalytical workflow for DDCIT using SPE and HPLC.

Step-by-Step Bioanalytical Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Protocol:

-

Thaw plasma samples on ice. To 200 µL of plasma, add an internal standard (IS), such as protriptyline, to account for extraction variability.[18]

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute DDCIT and the IS with a strong organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the HPLC mobile phase.

-

-

Causality: SPE is a self-validating system that cleans up the biological matrix, removing proteins and salts that would interfere with the chromatographic analysis.[18][19] This concentration step is crucial for achieving the low limits of quantification (LLOQ) needed to define the terminal elimination phase of the PK profile.[19]

2. HPLC Analysis

-

Protocol:

-

System: An HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6mm, 5 µm particles).[18]

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 10 mM potassium dihydrogenphosphate, pH 4.0) at a ratio of approximately 40:60.[18]

-

Flow Rate: 1.0 mL/min.

-

Detection: Set fluorescence detector to an excitation wavelength of ~250 nm and an emission wavelength of ~325 nm.[18]

-

Quantification: Prepare a calibration curve in blank matrix (1-200 ng/mL) and run quality control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the analytical run.

-

-

Causality: The C18 column provides excellent separation of citalopram and its metabolites from endogenous plasma components. Fluorescence detection offers high sensitivity and selectivity for these compounds, which possess native fluorescence.[18][20] A validated method with calibration standards and QCs ensures the trustworthiness and reproducibility of the quantitative data.

Conclusion

The pharmacokinetic profile of this compound (DDCIT) in animal models is characterized by significant species-dependent variations, primarily driven by differences in metabolic enzyme activity. The high rate of DDCIT formation in dogs, leading to toxicity, serves as a critical case study on the importance of metabolite safety testing.[3] In rats, the standard preclinical model, DDCIT is a relevant metabolite found in both the periphery and the central nervous system, with complex, non-linear kinetics that necessitate careful study design.[9][11]

By employing the robust, field-proven protocols for in-life studies and bioanalysis detailed in this guide, researchers can generate high-quality, reliable data. This information is essential not only for understanding the disposition of DDCIT but also for making informed decisions in drug development, ensuring the safety of new chemical entities, and ultimately, for the successful translation of preclinical findings to the clinical setting.

References

-

Rochat, B., Paus, E., Maitre, C., & Baumann, P. (2023). Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? Veterinarni Medicina, 68(4), 135-144. [Link]

-

Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. European Neuropsychopharmacology, 11(5), 329-335. [Link]

-

Akalin, G., & Uruş, F. (2005). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Turkish Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

-

Tournel, G., Haufroid, V., Wallemacq, P., & Capron, A. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical chemistry and laboratory medicine, 39(5), 421–425. [Link]

-

Rochat, B., Paus, E., Maitre, C., & Baumann, P. (2023). Citalopram in vitro metabolism in a beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? Veterinarni Medicina. [Link]

-

PharmGKB. Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]

-

de Moraes, N. V., de Abreu, L. R., & Lanchote, V. L. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality, 19(6), 466–473. [Link]

-

Wikell, C., Apelqvist, G., Carlsson, B., Hjorth, S., Bergqvist, P. B., Kugelberg, F. C., Ahlner, J., & Bengtsson, F. (1999). Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats. Clinical neuropharmacology, 22(6), 327–336. [Link]

-

Thase, M.E., & Larsen, K.G. (2023). Citalopram. StatPearls Publishing. [Link]

-

Rochat, B., Paus, E., Maitre, C., & Baumann, P. (2023). Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? ResearchGate. [Link]

-

U.S. National Library of Medicine. (n.d.). Label: CITALOPRAM solution - DailyMed. NIH. [Link]

-

Rochat, B., Paus, E., Maitre, C., & Baumann, P. (2023). Citalopram in vitro metabolism in a beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? CABI Digital Library. [Link]

-

Lal, S., & Gauthier, S. (2000). Citalopram - A review of pharmacological and clinical effects. ResearchGate. [Link]

-

Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. Semantic Scholar. [Link]

-

Velez de Mendizabal, N., et al. (2016). A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats. Journal of pharmacokinetics and pharmacodynamics, 43(1), 73–86. [Link]

-

Akalin, G., & Uruş, F. (2005). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. ResearchGate. [Link]

-

Dal Bo, L., et al. (2001). Determination of recent antidepressant citalopram in human plasma by liquid chromatography—Fluorescence detection. ResearchGate. [Link]

-

Gsell, W., et al. (2002). Biotransformation of racemic citalopram, its enantiomers, and its demethylated racemic metabolites by rat and human brain mitochondria. ResearchGate. [Link]

-

Dalgaard, L., et al. (2002). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica, 32(12), 1171-1182. [Link]

-

Rampono, J., et al. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British journal of clinical pharmacology, 58(5), 551–557. [Link]

-

Lu, C., et al. (2015). ADME of Biologics—What Have We Learned from Small Molecules? The AAPS journal, 17(3), 549–558. [Link]

-

Jin, Y., et al. (2016). A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. British journal of clinical pharmacology, 82(1), 156–167. [Link]

-

Merck Veterinary Manual. (n.d.). Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. Merck Veterinary Manual. [Link]

-

BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. BioIVT. [Link]

-

Bergqvist, P. B., et al. (1999). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. British journal of pharmacology, 127(4), 897–904. [Link]

-

Dulawa, S. C., et al. (2004). Differential effects of acute and repeated citalopram in mouse models of anxiety and depression. Neuropsychopharmacology, 29(7), 1331–1339. [Link]

-

Faron-Górecka, A., et al. (2014). Analysis of region-specific changes in gene expression upon treatment with citalopram and desipramine reveals temporal dynamics in response to antidepressant drugs at the transcriptome level. Pharmacogenomics, 15(1), 41–60. [Link]

-

Admescope. (2025). Rodent mass balance study – an integral part of drug development process part 2. Admescope. [Link]

-

Bickel, M. H., & Gigon, P. L. (1971). Brain Distribution and Kinetics of Desipramine in the Rat. Life sciences, 10(10), 527–534. [Link]

-

Blume, H., & Siewert, M. (1996). Bioavailability Investigation of Two Different Oral Formulations of Citalopram, a So-Called 'Second Generation' Antidepressant Drug. Arzneimittel-Forschung, 46(1), 7-11. [Link]

-

Admescope. (2025). Rodent mass balance study – an integral part of drug development process. Admescope. [Link]

-

Zhang, X., et al. (2017). Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice. Neural plasticity, 2017, 4851234. [Link]

Sources

- 1. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DailyMed - CITALOPRAM solution [dailymed.nlm.nih.gov]

- 3. Citalopram in vitro metabolism in a Beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. admescope.com [admescope.com]

- 9. Pharmacokinetic and pharmacodynamic responses to chronic administration of the selective serotonin reuptake inhibitor citalopram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Citalopram Ameliorates Impairments in Spatial Memory and Synaptic Plasticity in Female 3xTgAD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Veterinární medicína: Citalopram in vitro metabolism in a beagle dog: A role for CYP2D15 in the production of toxic didesmethylcitalopram? [vetmed.agriculturejournals.cz]

- 15. bioivt.com [bioivt.com]

- 16. admescope.com [admescope.com]

- 17. Brain distribution and kinetics of desipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 19. Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

chemical and physical properties of Didemethylcitalopram

An In-Depth Technical Guide to the Chemical and Physical Properties of Didemethylcitalopram

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DDCT) is a principal active metabolite of the widely prescribed selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram.[1][2] As a downstream product of hepatic metabolism, DDCT's pharmacological and toxicological profile is of significant interest in drug development, clinical pharmacology, and toxicology. Understanding its chemical and physical properties is fundamental to designing advanced pharmacokinetic/pharmacodynamic (PK/PD) models, developing sensitive analytical methods for therapeutic drug monitoring, and evaluating its contribution to the overall therapeutic and adverse effect profile of its parent drugs. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, supported by experimental data and established scientific literature.

Section 1: Chemical Identity and Structure

This compound is systematically known as 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. It is classified as an organic amino compound and a member of the benzene family.[3] It exists as a racemic mixture, although the S-enantiomer is derived from the pharmacologically more active escitalopram.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | [3] |

| CAS Number | 62498-69-5 | [2] |

| Molecular Formula | C₁₈H₁₇FN₂O | [3] |

| Molecular Weight | 296.34 g/mol | [3] |

| Canonical SMILES | C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | [3] |

| InChI Key | RKUKMUWCRLRPEJ-UHFFFAOYSA-N | [3] |

2D Chemical Structure:

Caption: 2D structure of this compound.

Section 2: Physicochemical Properties

The physicochemical properties of a drug metabolite are critical for predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While comprehensive experimental data for DDCT is limited, the available information and data from its precursors are summarized below.

| Property | Value / Description | Source / Comment |

| Physical Form | Off-White to Light Beige Solid | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO (heated), Methanol. | [4] (Note: Quantitative data is not readily available. Data for the parent drug, citalopram, indicates it is sparingly soluble in water).[5] |

| pKa | 10.14 ± 0.10 (Predicted) | [4] (Refers to the primary amine, indicating it will be predominantly protonated at physiological pH). |

| Hygroscopicity | Hygroscopic | [4] |

| Collision Cross Section | 165.25 Ų ([M+Na]⁺) | [3] (Determined by traveling-wave ion mobility spectrometry). |

| Kovats Retention Index | 2396.3 (Semi-standard non-polar) | [3] (Gas chromatography parameter). |

Section 3: Pharmacology and Metabolism

Mechanism of Action and Serotonin Transporter (SERT) Affinity

This compound functions as a selective serotonin reuptake inhibitor (SSRI), exerting its effect by binding to the serotonin transporter (SERT) and blocking the reuptake of serotonin from the synaptic cleft.[1][2] However, it is considered significantly less potent than its parent compounds, citalopram and escitalopram. In vitro studies have demonstrated that escitalopram is at least 27 times more potent than its metabolite S-didemethylcitalopram in the inhibition of serotonin reuptake.[5] Other reports confirm that the demethylated metabolites are less potent inhibitors and exhibit poorer penetration of the blood-brain barrier compared to citalopram.[6]

Metabolic Pathway

This compound is the terminal metabolite in the primary N-demethylation pathway of citalopram. The process is sequential and mediated by the hepatic cytochrome P450 (CYP) enzyme system.

-

Step 1: Citalopram to Desmethylcitalopram (DCT): Citalopram is first N-demethylated to form desmethylcitalopram. This conversion is primarily catalyzed by CYP2C19 and CYP3A4, with a minor contribution from CYP2D6.[7]

-

Step 2: Desmethylcitalopram to this compound (DDCT): The intermediate metabolite, desmethylcitalopram, undergoes a second N-demethylation to yield this compound. This step is mediated predominantly by the CYP2D6 isoenzyme.[7]

This metabolic cascade is crucial for understanding drug-drug interactions and the influence of pharmacogenetic variations (e.g., in CYP2C19 or CYP2D6 poor metabolizers) on the plasma concentrations of both the parent drug and its metabolites.[7]

Caption: Metabolic pathway of Citalopram to this compound.

Section 4: Exemplary Synthesis Protocol

The synthesis of this compound is essential for obtaining analytical standards and for further pharmacological and toxicological evaluation. While multiple routes exist, a common laboratory-scale approach involves the alkylation of a key phthalane intermediate. The following protocol is an illustrative example based on established chemical transformations for related structures.[3]

Objective: To synthesize this compound via alkylation.

Materials:

-

1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile

-

Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane (as a protected aminopropylating agent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl) for deprotection

-

Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate, magnesium sulfate, silica gel)

Protocol:

-

Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA in THF) to deprotonate the benzylic position, forming a carbanion. The causality for using a strong, non-nucleophilic base like LDA is to ensure complete and specific deprotonation without competing side reactions.

-

Alkylation: Slowly add the protected aminopropylating agent, 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane, to the reaction mixture. The silyl protecting group is chosen for its stability under basic conditions and its facile removal under acidic conditions. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol) and treat with aqueous HCl to cleave the silyl protecting group, yielding the primary amine of this compound.

-

Purification: The final product can be purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) is critical to isolate the polar amine product from less polar impurities. The purity of the final fractions should be assessed by TLC and LC-MS.

Caption: Exemplary workflow for the synthesis and purification of DDCT.

Section 5: Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.

Exemplary LC-MS/MS Protocol for Quantification in Human Plasma:

1. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the bulk of plasma proteins which can interfere with the analysis and damage the LC column.

-

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard (IS) working solution (e.g., this compound-d₄) to correct for variability during sample processing and analysis.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

2. Liquid Chromatography (LC):

-

Rationale: Chromatographic separation is necessary to resolve the analyte from endogenous matrix components and isomers, ensuring accurate quantification.

-

Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is typically used for its excellent retention and separation of moderately polar compounds like DDCT.

-

Mobile Phase A: 0.1% Formic acid in Water. (The acid aids in protonation for better ionization in ESI+).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at ~5% B, ramp up to 95% B to elute the analyte, hold for washing, and then re-equilibrate at 5% B.

-

3. Tandem Mass Spectrometry (MS/MS):

-

Rationale: MS/MS provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

-

Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine on DDCT is readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Illustrative):

-

This compound: Q1: 297.1 -> Q3: 218.1 (Precursor [M+H]⁺ -> Product ion from fragmentation)

-

Internal Standard (DDCT-d₄): Q1: 301.1 -> Q3: 222.1

-

-

4. Method Validation:

-

The described method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[8]

Section 6: Toxicological Profile

The primary toxicological concern associated with this compound is cardiotoxicity, specifically the potential for QT interval prolongation, which can increase the risk of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[1]

-

Mechanism: In vitro and animal studies suggest that DDCT can directly block the human Ether-à-go-go-Related Gene (hERG) potassium channels in cardiomyocytes.[1] The hERG channel is critical for the repolarization phase of the cardiac action potential, and its inhibition delays ventricular repolarization, manifesting as a prolonged QT interval on an electrocardiogram (ECG).

-

Clinical Relevance: The clinical significance of DDCT's cardiotoxicity in humans receiving therapeutic doses of citalopram is a subject of debate. Some studies, particularly in animal models like dogs where DDCT concentrations are relatively higher, have strongly implicated the metabolite in sudden cardiac events.[7] However, other analyses suggest that at the typical plasma concentrations observed in humans, the parent compounds (citalopram/escitalopram) are the primary drivers of any observed QT prolongation, and that routine doses are unlikely to produce cardiotoxic concentrations of DDCT.[7] The FDA has issued warnings regarding dose limitations for citalopram, especially in elderly patients or those with hepatic impairment, due to the risk of QT prolongation.[1]

Conclusion

This compound is a pharmacologically active metabolite of citalopram that functions as a selective serotonin reuptake inhibitor, albeit with significantly lower potency than its parent drug. Its chemical properties define it as a moderately polar, basic compound. The metabolic pathway leading to its formation via CYP450 enzymes is well-characterized and has important implications for pharmacogenetics and drug interactions. While its synthesis and analytical quantification are well-established, its toxicological profile, particularly its role in cardiotoxicity, remains an area of active investigation and clinical consideration. A thorough understanding of the properties outlined in this guide is essential for any scientist working with citalopram, its metabolites, or the development of new CNS-active agents.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 162976, Didesmethylcitalopram". PubChem, [Link]. Accessed Jan 16, 2026.

-

Mrazek, D. A., et al. "PharmGKB summary: citalopram pharmacokinetics pathway". Pharmacogenet Genomics, vol. 24, no. 2, 2014, pp. 101-7, [Link].

-

Beach, S. R., et al. "Citalopram and escitalopram: adverse cardiac outcomes in medically ill inpatients". The Carlat Hospital Psychiatry Report, vol. 12, no. 8, 2014, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 146570, Escitalopram". PubChem, [Link]. Accessed Jan 16, 2026.

-

Victor, S. J., and G. G. G. "A Critical Evaluation of the Cardiac Toxicity of Citalopram: Part 2". The Annals of Pharmacotherapy, vol. 47, no. 1, 2013, pp. 65-73, [Link].

-

Wikipedia. "Didesmethylcitalopram". Wikipedia, [Link]. Accessed Jan 16, 2026.

-

Funk, K. A., and B. G. Pollock. "A Critical Evaluation of the Cardiac Toxicity of Citalopram Part 2". ResearchGate, [Link]. Accessed Jan 16, 2026.

-